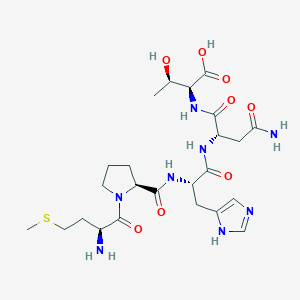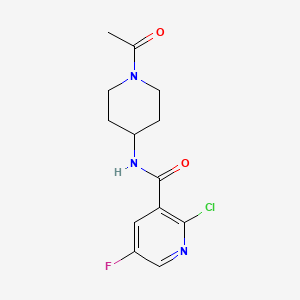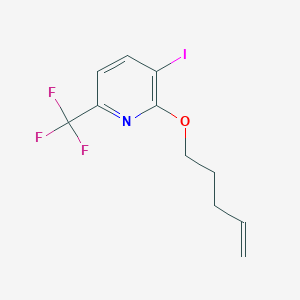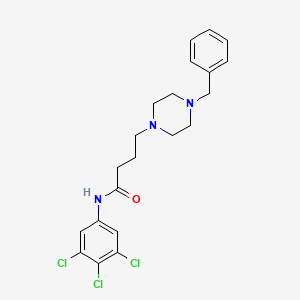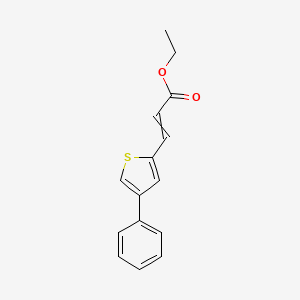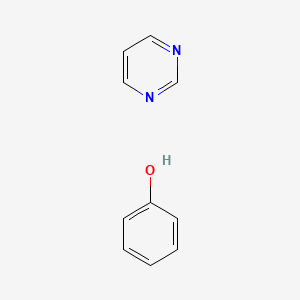
Phenol--pyrimidine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol–pyrimidine (1/1) is a compound that combines the structural features of phenol and pyrimidine. Phenol is an aromatic compound with a hydroxyl group attached to a benzene ring, while pyrimidine is a nitrogen-containing heterocycle. The combination of these two structures results in a compound with unique chemical and biological properties, making it of significant interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenol–pyrimidine (1/1) typically involves the reaction of a phenol derivative with a pyrimidine precursor. One common method is the condensation reaction between a phenol and a pyrimidine aldehyde under acidic or basic conditions. Catalysts such as Lewis acids or bases can be used to facilitate the reaction. The reaction conditions, including temperature and solvent, can vary depending on the specific reactants and desired yield.
Industrial Production Methods: In an industrial setting, the production of phenol–pyrimidine (1/1) may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and catalysts to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol–pyrimidine (1/1) can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: Both the phenol and pyrimidine components can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or Fremy’s salt are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Phenol–pyrimidine (1/1) has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Phenol–pyrimidine (1/1) derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phenol–pyrimidine (1/1) involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The pyrimidine ring can interact with nucleic acids and other biomolecules, influencing cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Phenol–pyrimidine (1/1) can be compared with other similar compounds, such as:
Phenol–pyridine: Similar in structure but with a pyridine ring instead of pyrimidine, leading to different chemical properties and biological activities.
Phenol–quinoline: Contains a quinoline ring, which imparts distinct electronic and steric effects.
Phenol–imidazole: Features an imidazole ring, resulting in unique reactivity and applications.
The uniqueness of phenol–pyrimidine (1/1) lies in its combination of phenol and pyrimidine, which provides a versatile platform for chemical modifications and diverse applications.
Eigenschaften
CAS-Nummer |
835653-08-2 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
phenol;pyrimidine |
InChI |
InChI=1S/C6H6O.C4H4N2/c7-6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5,7H;1-4H |
InChI-Schlüssel |
QFANZZYUQNHXTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)O.C1=CN=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)
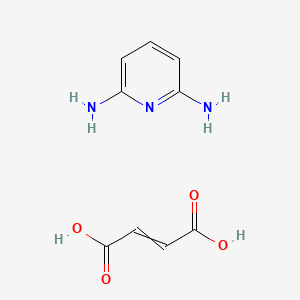
![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)
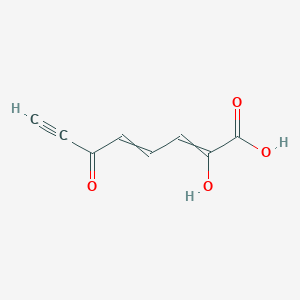
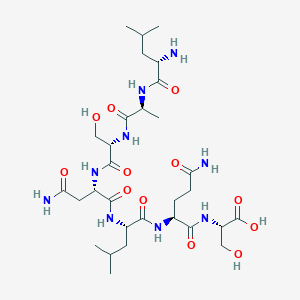

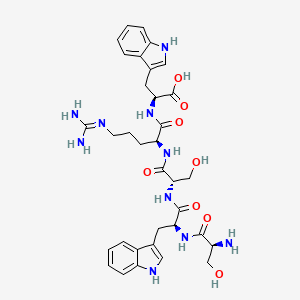

![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)
